Cas no 1427357-23-0 (6-chloro-1,2,4triazolo1,5-apyridine)
6-chloro-1,2,4triazolo1,5-apyridine Chemical and Physical Properties
Names and Identifiers
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- 6-chloro[1,2,4]triazolo[1,5-a]pyridine
- CHC35723
- AKOS024050228
- DB-414829
- MFCD23708542
- EN300-1592152
- CS-0120538
- 1427357-23-0
- AC4211
- SCHEMBL5741141
- 6-chloro-[1,2,4]triazolo[1,5-a]pyridine
- SY046933
- 6-chloro-1,2,4triazolo1,5-apyridine
-
- MDL: MFCD23708542
- Inchi: 1S/C6H4ClN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
- InChI Key: YNGBPVDOJWIJOK-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC=NN2C=1
Computed Properties
- Exact Mass: 153.0093748g/mol
- Monoisotopic Mass: 153.0093748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 30.2Ų
6-chloro-1,2,4triazolo1,5-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184845-5g |
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine |
1427357-23-0 | 95% | 5g |
769.08 USD | 2021-06-01 | |
| TRC | B421175-50mg |
6-chloro-[1,2,4]triazolo[1,5-a]pyridine |
1427357-23-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B421175-100mg |
6-chloro-[1,2,4]triazolo[1,5-a]pyridine |
1427357-23-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B421175-500mg |
6-chloro-[1,2,4]triazolo[1,5-a]pyridine |
1427357-23-0 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Matrix Scientific | 219924-5g |
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine, 95% min |
1427357-23-0 | 95% | 5g |
$1365.00 | 2023-09-06 | |
| Matrix Scientific | 219924-10g |
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine, 95% min |
1427357-23-0 | 95% | 10g |
$2048.00 | 2023-09-06 | |
| Apollo Scientific | OR921114-1g |
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine |
1427357-23-0 | 95% | 1g |
£319.00 | 2025-02-21 | |
| eNovation Chemicals LLC | D293929-5g |
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine |
1427357-23-0 | 95% | 5g |
$825 | 2024-06-08 | |
| Chemenu | CM295154-10g |
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine |
1427357-23-0 | 95%+ | 10g |
$*** | 2023-03-30 | |
| Chemenu | CM295154-1g |
6-Chloro-[1,2,4]triazolo[1,5-a]pyridine |
1427357-23-0 | 95%+ | 1g |
$257 | 2022-09-02 |
6-chloro-1,2,4triazolo1,5-apyridine Suppliers
6-chloro-1,2,4triazolo1,5-apyridine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 6-chloro-1,2,4triazolo1,5-apyridine
6-Chloro-1,2,4-Triazolo[1,5-A]Pyridine: A Comprehensive Overview
The compound with CAS No. 1427357-23-0, commonly referred to as 6-chloro-1,2,4-triazolo[1,5-a]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in the field of organic chemistry and pharmacology. This compound belongs to the class of triazolopyridines, which are known for their unique structural properties and potential applications in drug design and synthesis. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its chemical behavior and biological activity.
6-Chloro-1,2,4-triazolo[1,5-a]pyridine exhibits a fused ring system comprising a pyridine ring and a 1,2,4-triazole moiety. The presence of the chlorine substituent at the sixth position introduces electronic effects that influence the compound's reactivity and stability. This structural feature makes it a versatile building block in organic synthesis, particularly in the construction of bioactive molecules. Researchers have explored its potential as a scaffold for designing inhibitors of various enzyme targets, including kinases and proteases.
Recent studies have highlighted the importance of 6-chloro-1,2,4-triazolo[1,5-a]pyridine in medicinal chemistry. For instance, its derivatives have been investigated for their anti-inflammatory and anticancer properties. One notable finding is its ability to modulate cellular signaling pathways by targeting specific protein-protein interactions (PPIs). This capability underscores its potential as a lead compound for developing novel therapeutic agents.
The synthesis of 6-chloro-1,2,4-triazolo[1,5-a]pyridine typically involves multi-step reactions that combine nucleophilic aromatic substitution with cyclization processes. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions. For example, the use of transition metal catalysts has enabled the formation of the triazolopyridine core under mild conditions. These developments have facilitated access to a wide range of analogs for biological evaluation.
In terms of applications beyond drug discovery, 6-chloro-1,2,4-triazolo[1,5-a]pyridine has also found utility in materials science. Its aromaticity and heterocyclic nature make it a candidate for constructing functional materials with tailored electronic properties. Researchers are exploring its potential as a component in organic semiconductors and optoelectronic devices.
In conclusion,6-chloro-1,2,4-triazolo[1,5-a]pyridine stands out as a valuable compound with diverse applications across multiple disciplines. Its structural versatility and promising biological activity position it as a key player in future research endeavors aimed at developing innovative solutions in medicine and materials science.
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